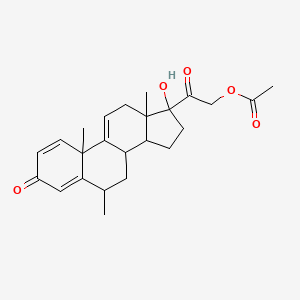![molecular formula C8H9NO B3059028 6,7-Dihydro-5H-[2]pyrindin-5-ol CAS No. 937641-51-5](/img/structure/B3059028.png)
6,7-Dihydro-5H-[2]pyrindin-5-ol
Descripción general
Descripción
6,7-Dihydro-5H-2pyrindin-5-ol is a heterocyclic compound with the molecular formula C8H9NO and a molecular weight of 135.17 g/mol . . This compound is characterized by a fused ring system that includes a pyridine ring and a cyclopentane ring, making it an interesting subject for chemical research and industrial applications.
Mecanismo De Acción
Target of Action
They have been found in derivatives with hypoglycemic activity, as antagonists of calcium channels, fluorescent probes, and inhibitors of protein kinase FGFR1 .
Mode of Action
These interactions could involve binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Based on its structural similarity to other cyclopenta[b]pyridine derivatives, it may influence pathways related to glucose metabolism, calcium signaling, fluorescence detection, and protein kinase fgfr1 inhibition .
Result of Action
Based on its structural similarity to other cyclopenta[b]pyridine derivatives, it may lead to changes in glucose levels, calcium channel activity, fluorescence detection, and protein kinase fgfr1 activity .
Action Environment
The action, efficacy, and stability of 5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro- can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the environment . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-2pyrindin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This cyclocondensation reaction is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of 6,7-Dihydro-5H-2pyrindin-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-5H-2pyrindin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6,7-Dihydro-5H-2pyrindin-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dihydro-7-methylene-5H- 2pyrindin-5-ol : This compound has a similar structure but includes a methylene group at the 7-position .
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile : Another related compound with a nitrile group at the 3-position .
Uniqueness
6,7-Dihydro-5H-2pyrindin-5-ol is unique due to its specific fused ring system and the presence of a hydroxyl group at the 5-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-2-1-6-5-9-4-3-7(6)8/h3-5,8,10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNADLOODXWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476393 | |
| Record name | 5H-CYCLOPENTA[C]PYRIDIN-5-OL, 6,7-DIHYDRO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937641-51-5 | |
| Record name | 5H-CYCLOPENTA[C]PYRIDIN-5-OL, 6,7-DIHYDRO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




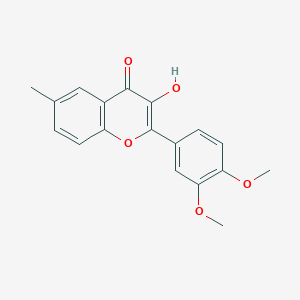
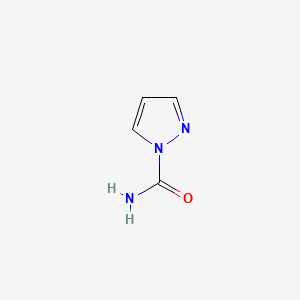
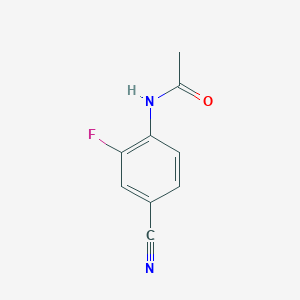
![Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B3058957.png)

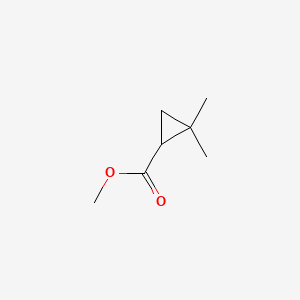
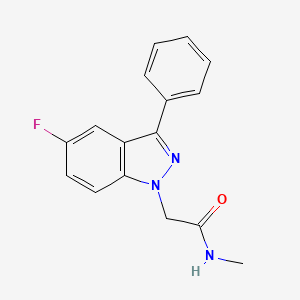
![2-Methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B3058964.png)



